5-methyl-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound 5-methyl-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative featuring a fused bicyclic scaffold with substitutions at positions 3, 5, and 6. Key structural attributes include:
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-4-8-16(9-5-14)12-24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)17-10-6-15(2)7-11-17/h4-11,13H,12H2,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSMDBAJRXKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural and Functional Differences
Substitution at Position 4: The target compound lacks a substituent at position 4, unlike the 4-(pyrrolidin-1-yl) or 4-aryloxy derivatives . This absence may reduce steric hindrance, improving binding to flat enzymatic pockets (e.g., antifolate targets) . In contrast, 4-substituted analogues (e.g., 4-morpholinopropyl) show enhanced microtubule disruption but lower solubility .
Carboxamide vs. Amine-substituted analogues (e.g., 7-(piperazin-1-yl)) prioritize basicity, favoring cellular uptake but increasing off-target effects .
Methyl vs. Halogen Substituents :
- The 5-methyl and 3/7-(4-methylphenyl) groups in the target compound reduce electronegativity compared to halogenated analogues (e.g., 5-Cl), likely decreasing DNA intercalation risks and improving metabolic stability .
Pharmacokinetic and Toxicity Considerations
- Halogenated Analogues : Exhibit rapid metabolism (plasma half-life: ~32.7 minutes) and high toxicity, attributed to reactive intermediates .
- N5-Alkylated Derivatives : Slower metabolism (via cytochrome P450 bypass) correlates with lower toxicity, suggesting the target compound’s carboxamide may similarly delay metabolic clearance .
- Selectivity : The target compound’s lack of charged groups (vs. sulfamoyl or morpholine derivatives) may reduce RFC-mediated uptake, mimicking the FR selectivity of 5-substituted antifolates .
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